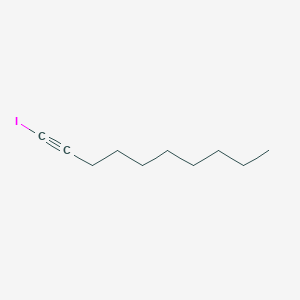

1-Iododec-1-yne

描述

Contextualization of Iodoalkynes within Contemporary Chemical Research

Iodoalkynes are widely recognized as crucial precursors and building blocks in contemporary organic synthesis jove.comnih.gov. Their importance is primarily attributed to the inherent reactivity and facile convertibility of the carbon-iodine (C-I) bond, which allows for diverse synthetic manipulations jove.comnih.gov. These compounds serve as versatile intermediates in the construction of complex molecules, including biologically active substances and advanced materials jove.comnih.gov. Modern synthetic strategies frequently leverage iodoalkynes in various transformations, such as transition metal-catalyzed cross-coupling reactions, nucleophilic additions, and cycloadditions acs.orgresearchgate.net. The ongoing development of efficient and practical synthetic methods for iodoalkynes, encompassing metal-catalyzed, hypervalent-iodine mediated, and metal-free conditions, has further amplified their appeal and utility in the chemical research community jove.comnih.govresearchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org.

Historical Development and Initial Synthetic Utility of Terminal Haloalkynes

The utility of haloalkynes, including iodoalkynes, as powerful and versatile building blocks in organic synthesis has been recognized over several decades acs.orgresearchgate.net. Historically, the preparation of haloalkynes often involved the deprotonation of corresponding terminal alkynes using a strong base, followed by subsequent trapping with a suitable halogenating reagent acs.org. This foundational approach laid the groundwork for their broader application. A notable early demonstration of their synthetic utility is the Cadiot-Chodkiewicz coupling reaction, first reported in 1955 rsc.org. This classical heterocoupling reaction involves the copper-catalyzed reaction of a 1-haloalkyne with a terminal alkyne in the presence of a base, leading to the formation of unsymmetrical diynes rsc.org. This reaction underscored the early potential of haloalkynes in facilitating carbon-carbon bond formation and paved the way for more sophisticated synthetic strategies.

Significance of 1-Iododec-1-yne as a Preeminent Building Block in Complex Molecular Construction

This compound (PubChem CID: 556962) represents a prominent example within the class of 1-iodoalkynes, distinguished by its relatively long aliphatic chain nih.gov. This structural feature makes it particularly valuable for the synthesis of complex molecules where a decyl (ten-carbon) chain is desired, or where the hydrophobic nature of the chain can influence reactivity or solubility.

The synthesis of this compound typically involves the iodination of dec-1-yne (PubChem CID: 764-93-2). One reported method involves the reaction of dec-1-yne with n-butyllithium (n-BuLi) followed by an iodide source in dry tetrahydrofuran (B95107) (THF), achieving high yields. For instance, a 91% yield of this compound has been reported using this approach publish.csiro.au.

Table 1: Representative Synthesis of this compound

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Dec-1-yne | n-BuLi, Iodide source, dry THF | This compound | 91% | publish.csiro.au |

Beyond its synthesis, this compound serves as a versatile substrate in various advanced organic transformations. For example, it has been utilized in the gem-difluorination of carbon-carbon triple bonds, leading to the formation of difluorinated compounds beilstein-journals.org. In one instance, 10-iododec-1-yne (a related long-chain iodoalkyne) was successfully converted to its corresponding difluorinated product in a 60% isolated yield via a Brønsted acid/Bu₄NBF₄ method beilstein-journals.org. This exemplifies the compound's utility in introducing specific functional groups into complex molecular frameworks. The presence of both the alkyne and the highly reactive iodine functionalities allows for sequential or orthogonal reactions, making it an invaluable tool for constructing intricate molecular architectures with precise control over regioselectivity and stereoselectivity. Its role as a building block extends to areas requiring long aliphatic chains or specific reactivity profiles imparted by the iodine atom.

Structure

3D Structure

属性

CAS 编号 |

67826-81-7 |

|---|---|

分子式 |

C10H17I |

分子量 |

264.15 g/mol |

IUPAC 名称 |

1-iododec-1-yne |

InChI |

InChI=1S/C10H17I/c1-2-3-4-5-6-7-8-9-10-11/h2-8H2,1H3 |

InChI 键 |

PBLBGCHQWNOPSE-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC#CI |

产品来源 |

United States |

Synthetic Methodologies for 1 Iododec 1 Yne

Direct Iodination of Terminal Alkynes

Metal-mediated Iodination of Acetylides

Halogenation of Lithium Alkynylides

This method involves the deprotonation of dec-1-yne to form a lithium alkynylide, followed by its reaction with an iodine source. Terminal alkynes, such as dec-1-yne, exhibit a relatively high acidity, allowing them to be deprotonated by strong bases, including organolithium reagents like n-butyllithium (n-BuLi). nih.govwikipedia.org The resulting lithium alkynylide, specifically lithium dec-1-yn-1-ide, acts as a potent nucleophile. This nucleophilic intermediate then reacts with an electrophilic iodine source, commonly elemental iodine (I₂), to afford 1-iododec-1-yne. amdb.online

Iodination of Alkyne Grignard Reagents

Similar to the lithium alkynylide approach, the iodination of alkyne Grignard reagents offers another effective route to this compound. Alkylacetylenes can be converted into metal acetylides using Grignard reagents. amdb.online For instance, dec-1-yne can react with an appropriate Grignard reagent, such as a dec-1-ynylmagnesium bromide (a type of alkyne Grignard reagent), to form the corresponding alkynyl Grignard intermediate. This intermediate subsequently undergoes reaction with an iodinating agent to yield this compound. amdb.online One reported synthesis of this compound involved the electrophilic iodination of dec-1-yne in the presence of cadmium(II) acetate.

Mechanistic Insights into this compound Formation Pathways

The formation of this compound via both lithium alkynylide and Grignard reagent pathways proceeds through a common mechanistic principle involving the generation and subsequent electrophilic attack of an alkynyl anion.

In both methodologies, the initial step involves the deprotonation of the terminal alkyne, dec-1-yne. For the lithium alkynylide pathway, a strong base like n-butyllithium (n-BuLi) abstracts the acidic terminal hydrogen from dec-1-yne, forming lithium dec-1-yn-1-ide and butane. This reaction is a classic acid-base equilibrium, favoring the formation of the more stable alkynyl anion. The alkynyl anion, possessing a negative charge on the carbon atom, is a powerful nucleophile. nih.gov

In the Grignard reagent pathway, a Grignard reagent (e.g., an alkylmagnesium halide) reacts with the terminal alkyne to form an alkynylmagnesium halide (e.g., dec-1-ynylmagnesium bromide) and an alkane. This is also an acid-base reaction where the Grignard reagent acts as a strong base to deprotonate the terminal alkyne.

Once the alkynyl anion (either lithium alkynylide or alkynyl Grignard reagent) is formed, it reacts with an electrophilic iodine source. When elemental iodine (I₂) is used, the alkynyl anion performs a nucleophilic attack on one of the iodine atoms, leading to the displacement of an iodide ion and the formation of the carbon-iodine bond. amdb.online

Alternatively, N-iodosuccinimide (NIS) can serve as an electrophilic iodine source. In reactions involving NIS, it is speculated that NIS initially forms an intermediate with the alkyne group through its nitrogen atom. Subsequently, a base, such as potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (B28879) (DMAP), abstracts the acidic proton from the alkyne and simultaneously facilitates the removal of succinimide, leading to the formation of the 1-iodoalkyne. uni.lu

Optimization Strategies for Yield, Selectivity, and Process Efficiency in this compound Synthesis

Optimization strategies for the synthesis of this compound focus on maximizing yield and selectivity while enhancing process efficiency. Recent advancements have highlighted the utility of specific reagents and catalytic systems.

One highly efficient method for the 1-iodination of terminal alkynes, applicable to compounds like dec-1-yne, involves the use of N-iodosuccinimide (NIS) as the iodination reagent. This reaction can be catalyzed by inexpensive mild bases such as potassium carbonate (K₂CO₃) and 4-dimethylaminopyridine (DMAP), achieving excellent yields, in some cases up to 99%. uni.lu Additionally, metal-free acid catalysis using acetic acid (AcOH) has also been shown to efficiently activate the iodination of terminal alkynes with NIS. uni.lu

Another effective approach for the electrophilic iodination of dec-1-yne has been demonstrated using cadmium(II) acetate. This method has yielded this compound in good yields (up to 99%) and with excellent chemoselectivity.

A critical consideration in optimizing the synthesis of this compound is the prevention of over-iodination. Terminal alkynes with iodinated terminal carbons have a strong tendency to undergo further iodine addition, leading to the formation of polyiodoalkenes. To mitigate this, it is crucial to avoid using an excessive amount of iodine during the reaction. One proposed strategy to circumvent excessive iodine usage involves generating hypoiodous acid (HIO) in situ by reacting sodium hypochlorite (B82951) (NaOCl) with potassium iodide (KI) within the reaction system, which then iodinates the alkyne carbon. amdb.online

The choice of reaction conditions and reagents is paramount and often depends on the specific substrate. amdb.online The following table summarizes key reagents and their reported impact on yield in terminal alkyne iodination, applicable to the synthesis of this compound.

| Reagent System | Iodinating Agent | Catalyst/Additive | Reported Yield (General Terminal Alkyne Iodination) | Reference |

| Lithium Alkynylide Pathway | I₂ | n-Butyllithium | Not explicitly stated for this compound, but general method. | nih.govwikipedia.orgamdb.online |

| Grignard Reagent Pathway | I₂ | Grignard Reagent | Not explicitly stated for this compound, but general method. | amdb.online |

| N-Iodosuccinimide with Base Catalysis | NIS | K₂CO₃ or DMAP | Up to 99% | uni.lu |

| N-Iodosuccinimide with Acid Catalysis | NIS | Acetic Acid | Efficient activation | uni.lu |

| Electrophilic Iodination with Cadmium(II) Acetate | I₂ | Cadmium(II) Acetate | Up to 99% |

Reactivity and Transformation Pathways of 1 Iododec 1 Yne

Transition-Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Transition-metal catalysis plays a pivotal role in modern organic chemistry, enabling the efficient formation of carbon-carbon bonds under mild conditions. 1-Iododec-1-yne, with its reactive carbon-iodine bond and terminal alkyne moiety, is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, leading to the synthesis of diverse conjugated systems mdpi.com.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon bond formation, widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials mdpi.com. This compound actively participates in several such protocols.

The Sonogashira coupling reaction is a widely utilized method for forming carbon(sp)-carbon(sp2) bonds, typically involving the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base walisongo.ac.id. This compound, as a 1-iodoalkyne, can serve as the electrophilic partner in this reaction.

A notable variation is the "inverse Sonogashira coupling," where 1-iodoalkynes react with (hetero)arenes or alkenes to form C(sp)-C(sp2) bonds rsc.orgrsc.orgresearchgate.netresearchgate.net. This inverse approach can even proceed under transition-metal and photocatalyst-free conditions, utilizing visible-light irradiation to directly activate the iodoalkyne, which acts as an "alkynyl radical synthetic equivalent" rsc.orgrsc.orgresearchgate.netresearchgate.net.

Furthermore, 1-iodoalkynes can undergo Sonogashira-type reactions with organostannanes (Stille coupling, discussed below) catalyzed by palladium thieme-connect.com. The versatility of 1-iodoalkynes in Sonogashira coupling allows for the synthesis of various alkynylated products.

| Reaction Type | Iodoalkyne Role | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

| Sonogashira | Electrophile | Terminal Alkyne | Pd(0), Cu(I), Amine Base | Room Temp. | Diynes | walisongo.ac.id |

| Inverse Sonogashira | Alkynyl Halide | (Hetero)arenes, Alkenes | Pd, Cu (or Metal-free/Photocatalyzed) | Ambient/Visible Light | Alkynylated Arenes/Alkenes | rsc.orgrsc.orgresearchgate.netnih.gov |

The Suzuki-Miyaura coupling reaction is a robust palladium-catalyzed cross-coupling that forms carbon-carbon bonds between organic boron compounds (e.g., boronic acids) and organic halides, typically requiring an additional base tcichemicals.com. While 1-iodoalkynes are sometimes used as intermediates to generate other species (like fluoroalkenes) that then undergo Suzuki coupling chiba-u.jp, direct Suzuki-Miyaura type reactions involving 1-iodoalkynes as the electrophilic component are also reported.

Specifically, the "inverse Sonogashira reaction of 1-iodoalkyne with boronic acid" is a variant that effectively functions as a Suzuki-Miyaura coupling nih.gov. Research indicates that copper iodide can be a more effective catalyst than palladium-phosphine systems for such on-DNA inverse Sonogashira (Suzuki-type) reactions of 1-iodoalkynes with boronic acids, carried out at room temperature nih.gov. This broadens the scope of substrates and conditions for forming aryl acetylene (B1199291) motifs.

Negishi Coupling: The Negishi coupling reaction involves the palladium (or sometimes nickel) catalyzed coupling of organic halides or triflates with organozinc compounds, forming carbon-carbon bonds wikipedia.orgorganic-chemistry.org. This reaction is notable for its ability to couple sp, sp2, and sp3 carbon atoms wikipedia.org. Although specific examples with this compound were not detailed in the search results, 1-iodoalkynes, as organic iodides, are suitable electrophilic partners for Negishi coupling with various organozinc reagents (e.g., alkyl-, alkenyl-, and arylzinc halides) wikipedia.orgorganic-chemistry.org.

Stille Cross-Coupling: The Stille reaction is a palladium-catalyzed cross-coupling that involves an organotin compound (organostannane) as one coupling partner and an organic electrophile, such as an organic halide wikipedia.org. The cross-coupling of haloalkynes with organostannanes to synthesize enynes has been reported. For instance, palladium-catalyzed cross-coupling of 1-iodohexyne with cyclobutenylorganostannane has been documented thieme-connect.com. Furthermore, copper(I) iodide can also catalyze the cross-coupling of 1-iodoalkynes with aryl-, alkenyl-, alkynyl-, and allylstannanes, sometimes offering superior yields compared to palladium-catalyzed approaches thieme-connect.com. This demonstrates the potential of this compound to participate in Stille-type reactions.

| Reaction Type | Iodoalkyne Role | Organometallic Partner | Catalyst | Reference |

| Negishi Coupling | Electrophile | Organozinc compounds | Pd(0) or Ni(0) | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| Stille Coupling | Electrophile | Organostannanes | Pd(0) or Cu(I) | thieme-connect.comwikipedia.org |

Copper-mediated and catalyzed reactions are increasingly recognized for their versatility in carbon-carbon bond formation, sometimes offering unique reactivity patterns or milder conditions compared to palladium rsc.org.

This compound has been specifically utilized in copper-mediated condensation reactions. A key application involves its use in the synthesis of the tomato pinworm sex pheromone. In this synthesis, this compound (the C10-component) underwent a crucial condensation reaction with a C3 component in tetrahydrofuran (B95107) (THF) in the presence of dilithium (B8592608) tetrachlorocuprate (Li2CuCl4) nih.govresearchgate.net. The high reactivity of this compound was essential for the success of this coupling nih.govresearchgate.net.

Dilithium tetrachlorocuprate (Li2CuCl4) is an inorganic compound known for its role as a reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation. It is typically used as a solution in polar solvents like tetrahydrofuran, where it exhibits moderate solubility and can stabilize reactive intermediates cymitquimica.comsigmaaldrich.com.

Copper-Mediated/Catalyzed Transformations

Cascade and Multi-Component Reactions Involving this compound

This compound's reactivity makes it a valuable precursor in sophisticated reaction sequences that aim for the efficient construction of complex molecular architectures. These reactions often combine multiple elementary steps into a single process, enhancing synthetic efficiency and reducing waste.

Sonogashira Cross-Coupling-Substitution-Elimination Cascades

The Sonogashira cross-coupling reaction is a fundamental palladium-catalyzed process for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This compound, or similar iodinated alkynes, can be integrated into cascade reactions that extend beyond simple coupling. A notable example is the Sonogashira cross-coupling-nucleophilic substitution-elimination cascade, which facilitates the synthesis of linear conjugated dienynes cenmed.comnih.govnih.govlabsolu.canih.gov.

This cascade typically commences with a palladium-catalyzed Sonogashira coupling between an aryl iodide (e.g., 3-chloro-4-fluoroiodobenzene) and a homopropargyl halide (e.g., 3-bromo-1-butyne) cenmed.comnih.gov. Following the initial coupling, a nucleophilic substitution of the halide atom by an amine occurs, which is then succeeded by a β-elimination of the amine to form the conjugated alkene nih.gov. The entire sequence can be performed as a one-pot reaction, utilizing the same catalytic system, often comprising bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI), along with an amine base such as triethylamine (B128534) cenmed.comnih.govnih.gov. Ionic liquids have also been identified as suitable and recyclable solvents for these cascade reactions, offering a more sustainable approach to the synthesis of highly conjugated alkenes and alkynes cenmed.comnih.govnih.gov.

Table 1: Representative Sonogashira Cascade Reaction Conditions and Outcomes

| Reactants | Catalyst System | Base | Solvent | Product Type | Yield | Reference |

| Aryl Iodide, Homopropargyl Halide | PdCl₂(PPh₃)₂, CuI | Triethylamine | Dioxane | Linear Conjugated Dienynes | Moderate to High | cenmed.comnih.gov |

| 3-Chloro-4-fluoroiodobenzene, 3-Bromo-1-butyne | PdCl₂(PPh₃)₂, CuI | Triethylamine | Dioxane | Enyne 3a | 67% (71% conversion) | nih.gov |

| Aryl Halides, 1-Alkynes | Pd(PPh₃)₂Cl₂, Cu(I) (for aryl iodides) | Varied | Aqueous | Coupled Alkynes | Moderate to High | uni.lu |

Strategic Integration into One-Pot Synthetic Sequences

The inherent reactivity of this compound allows its strategic integration into one-pot synthetic sequences, streamlining the production of complex molecules by minimizing purification steps and reaction times. A notable application involves its use as a C10-component in the synthesis of insect sex pheromones, such as the (E)- and (Z)-tridec-4-en-1-yl acetates, which are components of the tomato pinworm sex pheromone innexscientific.com.

In this multi-component approach, this compound, typically prepared via the electrophilic iodination of dec-1-yne in the presence of cadmium(II) acetate, is coupled with a C3 component innexscientific.com. The C3 component is often derived from 2-(3-bromopropoxy)tetrahydro-2H-pyran through a Grignard reaction innexscientific.com. The crucial coupling and subsequent condensation steps are conducted in tetrahydrofuran, facilitated by the presence of dilithium tetrachlorocuprate, which underscores the high reactivity and utility of this compound in such intricate synthetic pathways innexscientific.com. This strategic integration into one-pot sequences exemplifies how this compound contributes to the efficient and convergent synthesis of biologically active compounds.

Regio- and Stereoselective Transformations of this compound Derivatives

The ability to control the regiochemistry (position of chemical reaction) and stereochemistry (spatial arrangement of atoms) is paramount in organic synthesis. This compound and its derivatives are valuable substrates for transformations that exhibit high regio- and stereoselectivity, leading to specific isomers.

One significant example is the stereoselective synthesis of (E)-1-iododec-1-ene, a derivative of this compound. This transformation can be achieved from dec-1-yne through a sequence involving hydroboration with diisobutylaluminum hydride (DIBAL-H) followed by iodination. The reaction proceeds with excellent stereocontrol, yielding predominantly the E-configuration. The characteristic spectroscopic signature of (E)-1-iododec-1-ene in its ¹H NMR spectrum includes distinctive signals at δ 5.97 (doublet of triplets, J 14.3, 1.5 Hz) and 6.51 (doublet of triplets, J 14.3, 7.0 Hz) in the alkenyl region, unequivocally confirming its E-geometry.

While this compound itself is a terminal alkyne, the broader class of 1-alkynes, including derivatives, participates in regio- and stereoselective carbozincation reactions catalyzed by various transition metal complexes (e.g., copper, iron, cobalt, nickel, rhodium, zirconium, and titanium). In these reactions, the zinc atom typically adds to the terminal carbon of the alkyne, demonstrating regioselectivity, and the addition often proceeds via a syn-mechanism, ensuring stereoselectivity. For instance, copper(I)-catalyzed carbozincation of 1-alkynyl sulfoximines leads to the regio- and stereoselective formation of (Z)-1-alkenyl sulfoximines. The high reactivity of this compound, as observed in its coupling reactions for pheromone synthesis, further highlights its utility in forming specific, desired products with controlled outcomes innexscientific.com.

Table 2: Examples of Regio- and Stereoselective Transformations

| Starting Material | Reagents/Conditions | Product | Selectivity Type | Key Observation/Yield | Reference |

| Dec-1-yne | DIBAL-H, then I₂ | (E)-1-Iododec-1-ene | Stereoselective (E) | 78% yield, E-configuration | |

| 1-Alkynes | Organozinc reagents, Transition metal catalysts | Alkenyl organozinc compounds | Regio- and Stereoselective | Syn-addition, terminal zinc binding | |

| Ynamides | Aryldichloroboranes (catalyst-free) | α,β,β-Trisubstituted alkenylboronates | Regio- and Stereoselective (complete) | High yields |

Applications of 1 Iododec 1 Yne As a Synthetic Building Block

Construction of Complex Polyunsaturated Hydrocarbons

1-Iododec-1-yne serves as a key precursor for building intricate polyunsaturated systems, leveraging its alkyne and iodide functionalities for carbon-carbon bond formation.

As a 1-haloalkyne, this compound is a suitable substrate for cross-coupling reactions, which are fundamental in constructing conjugated systems such as diynes. The Cadiot-Chodkiewicz coupling reaction, a well-established method for synthesizing unsymmetrical diynes, involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne alfa-chemistry.comnih.govorganic-chemistry.orgrsc.org. This reaction is known for its high selectivity and reactivity, providing an efficient strategy for producing functionalized alkyne compounds chemistryviews.org. For instance, related 1-iodoalkynes, such as 1-iodohex-1-yne, have been successfully employed in Cadiot-Chodkiewicz couplings to yield diyne alcohols publish.csiro.au. The general procedure for this reaction requires an alkynyl halide, a terminal alkyne, and a copper source, often in the presence of an amine base alfa-chemistry.comrsc.org.

The significance of diynes stems from their diverse applications, including their presence in biologically active molecules, intriguing materials, and supramolecular tools nih.gov. The ability to form these conjugated systems highlights this compound's importance in expanding the chemical diversity of polyunsaturated hydrocarbons.

While direct examples of this compound being the sole starting material for the stereoselective synthesis of dienes or polyenes are not extensively detailed in the provided literature, its structural features make it a potential precursor for such transformations. The stereoselective construction of 1,3-dienes is a challenging but crucial task in organic synthesis, given their prevalence in natural products and their role as synthetic intermediates mdpi.comnih.gov. Methodologies often involve transition-metal-catalyzed cross-coupling reactions utilizing pre-functionalized alkenyl cross-coupling partners with defined stereochemistry mdpi.com. For example, 1-iodo-1,4-dienes can be stereoselectively obtained through regioselective anti-allylindation of alkynes followed by iodination mdpi.com. This suggests that this compound could be transformed into an alkenyl iodide, which then participates in stereoselective coupling reactions to build complex diene and polyene structures.

Role in the Total Synthesis of Natural Products and Analogues (e.g., Pheromone Scaffolds via Synthetic Strategies)

This compound has played a crucial role in the total synthesis of various natural products and their analogues, particularly in the realm of insect pheromones. Its reactivity allows for the precise construction of specific carbon chain lengths and functionalities required for these biologically active compounds.

A notable application is its use as a C10-component in the synthesis of the tomato pinworm sex pheromone, specifically the (E)- and (Z)-tridec-4-en-1-yl acetates (CID 5365748 and CID 5365747, respectively) nih.govthegoodscentscompany.comnih.govresearchgate.netresearcher.life. The synthesis involves obtaining this compound through the electrophilic iodination of dec-1-yne researchgate.netresearcher.life. This C10-component is then coupled with a C3 component, with condensation occurring in tetrahydrofuran (B95107) in the presence of dilithium (B8592608) tetrachlorocuprate, leveraging the high reactivity of this compound researchgate.netresearcher.life. This synthetic strategy has enabled the production of these pheromones for field testing, contributing to integrated pest management strategies researchgate.netresearcher.life.

The precision offered by this compound in assembling specific carbon frameworks underscores its importance in the efficient and targeted synthesis of complex natural products like insect pheromones.

Mechanistic Investigations of 1 Iododec 1 Yne Reactions

Elucidation of Reaction Pathways and Transition States

Role of Intermediates in Cross-Coupling and Functionalization Reactions

The generally accepted mechanism for the Sonogashira cross-coupling of a haloalkyne like 1-iododec-1-yne involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the exact mechanism is still a subject of some debate, the key intermediates are well-established. libretexts.orgwikipedia.org

The catalytic cycle is initiated by the oxidative addition of this compound to a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. libretexts.org This step forms a palladium(II)-alkynyl-iodide intermediate. Concurrently, in the copper cycle, a copper(I) salt reacts with the terminal alkyne coupling partner to form a copper(I) acetylide intermediate. wikipedia.org This step is thought to increase the nucleophilicity of the alkyne.

In some palladium-catalyzed reactions, hypervalent iodine reagents can play a role in generating key intermediates. For instance, in certain oxidative cross-coupling reactions, a Pd(II) catalyst can coordinate with an alkyne, followed by the involvement of an aryl-iodine(III) species to form a Pd(IV) intermediate. nih.gov While not directly involving this compound as the hypervalent iodine source, this illustrates the diverse roles iodine-containing compounds can play in forming critical reaction intermediates.

Influence of Catalysts and Ligands on Reaction Mechanisms

The choice of catalyst and ligands profoundly influences the efficiency and mechanism of reactions involving this compound. In Sonogashira couplings, palladium complexes are the primary catalysts, with common precursors being Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The phosphine (B1218219) ligands play a critical role in stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and promote the reductive elimination step. libretexts.org

The copper co-catalyst, typically CuI, is primarily involved in the activation of the terminal alkyne. wikipedia.org However, copper-free Sonogashira protocols have been developed, suggesting that the palladium catalyst alone can facilitate the coupling, albeit often under different reaction conditions. wikipedia.org In such cases, the mechanism may proceed through a deprotonation-pathway where the base directly facilitates the formation of the palladium-acetylide species.

The nature of the catalyst can also dictate the reaction pathway. For instance, while palladium is the standard for Sonogashira couplings, other transition metals like iron have been investigated as more sustainable alternatives. digitellinc.com DFT studies on iron-catalyzed Sonogashira-type reactions suggest a concerted mechanism may be favorable in some cases. digitellinc.com

Computational and Theoretical Approaches to this compound Reactivity

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms that are often difficult to probe experimentally. Methods like Density Functional Theory (DFT) and molecular dynamics simulations offer invaluable insights into the energetics and dynamics of reactions involving this compound.

Density Functional Theory (DFT) Studies of Reaction Energetics

DFT calculations have been instrumental in mapping the potential energy surfaces of cross-coupling reactions. For the Sonogashira reaction, DFT studies have been used to model the elementary steps, including oxidative addition, transmetalation, and reductive elimination. nih.gov These studies can provide the relative energies of intermediates and transition states, helping to identify the rate-determining step of the catalytic cycle.

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on the Sonogashira coupling of this compound with phenylacetylene, based on generalized findings for similar systems.

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Phenylacetylene + Pd(0)L₂ | 0.0 |

| Oxidative Addition | TS_OA | +22.5 |

| Pd(II) Intermediate | -5.2 | |

| Transmetalation | TS_TM | +15.8 |

| Diorganopalladium(II) Intermediate | -12.7 | |

| Reductive Elimination | TS_RE | +18.3 |

| Products | Coupled Product + Pd(0)L₂ | -25.0 |

Note: The data in this table is illustrative and based on general DFT studies of Sonogashira reactions. Actual values for this compound would require specific computational investigation.

Molecular Dynamics Simulations of Catalytic Cycles

For instance, MD simulations could be employed to investigate the influence of solvent molecules on the stability of intermediates and transition states in the Sonogashira coupling of this compound. The explicit inclusion of solvent can provide a more realistic model of the reaction environment. Furthermore, MD simulations can be used to explore the ligand exchange processes and the conformational flexibility of the palladium complexes throughout the catalytic cycle, which can be crucial for understanding catalyst activity and stability. While specific MD studies on this compound are not prevalent, the methodology holds significant promise for future investigations into the nuanced dynamics of its reactions.

Advanced Analytical and Spectroscopic Techniques for Elucidating 1 Iododec 1 Yne Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of Derivatives (e.g., 1H NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 1-Iododec-1-yne and its derivatives. It provides detailed information about the chemical environment of atomic nuclei, allowing for the assignment of molecular structures and the determination of stereochemical and regiochemical features azooptics.com.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is fundamental for identifying the different proton environments within the molecule. For this compound, the ¹H NMR spectrum typically exhibits characteristic signals corresponding to the protons of the alkyl chain and, importantly, the absence of a terminal alkyne proton signal (which would be present in dec-1-yne, its precursor).

A representative ¹H NMR spectrum for this compound (recorded at 400 MHz in CDCl₃) shows the following key signals:

A triplet at δ 2.35 ppm (J = 7.1 Hz, 2H) corresponding to the methylene (B1212753) protons (–CH₂–C≡) adjacent to the alkyne group. rsc.orgcardiff.ac.uk

A multiplet around δ 1.50 ppm (dt, J = 7.5, 7.0 Hz, 2H) for the next set of methylene protons. rsc.org

A broad multiplet between δ 1.40-1.26 ppm (10H) for the bulk of the methylene protons in the long alkyl chain. rsc.orgcardiff.ac.uk

A terminal methyl group (–CH₃) appearing as a multiplet or triplet around δ 0.88-0.91 ppm (3H). rsc.orgcardiff.ac.uk

These chemical shifts and coupling patterns are consistent with the linear alkyl chain terminating in an iodoalkyne moiety, confirming the successful synthesis of this compound.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment (Approximate) |

| 2.35 | t | 7.1 | 2H | –CH₂–C≡ |

| 1.50 | dt | 7.5, 7.0 | 2H | –CH₂–CH₂–C≡ |

| 1.40-1.26 | m | - | 10H | Alkyl chain –(CH₂)₅– |

| 0.88-0.91 | m or t | 6.8 | 3H | Terminal –CH₃ |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the most distinctive signals are those corresponding to the sp-hybridized carbons of the alkyne group, which are significantly deshielded or shielded compared to typical sp³ carbons.

A representative ¹³C NMR spectrum for this compound (recorded at 101 MHz or 125 MHz in CDCl₃) shows the following characteristic signals:

The sp-hybridized carbons of the alkyne appear at approximately δ 94.83 ppm and δ -7.65 ppm rsc.org. Another source reports δ 94.90 ppm (C-9) and δ 7.67 ppm (C-10) for the alkyne carbons cardiff.ac.ukcardiff.ac.uk. The negative chemical shift for the carbon directly bonded to iodine is characteristic of iodoalkynes, indicating significant shielding due to the heavy iodine atom.

The sp³-hybridized carbons of the decyl chain resonate within the typical range for alkanes, with signals at δ 31.80, 29.69, 29.13, 29.02, 28.77, 28.47, 22.64, 20.80, and 14.10 ppm rsc.org. Another source provides similar values: δ 31.84, 29.17, 29.06, 28.81, 28.50, 22.68, 20.84, and 14.14 ppm cardiff.ac.ukcardiff.ac.uk.

Table 2: ¹³C NMR Data for this compound (101 MHz or 125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Approximate) |

| 94.83 or 94.90 | C≡C (carbon further from I) |

| -7.65 or 7.67 | C≡C (carbon bonded to I) |

| 31.80-14.10 (various) | Alkyl chain carbons |

NMR spectroscopy is also crucial for confirming the stereochemistry of derivatives. For instance, the formation of (E)-1-iododec-1-ene from dec-1-yne can be confirmed by the characteristic ¹H NMR signals of the alkenyl protons, which show specific coupling constants indicative of the E-configuration (e.g., J = 14.3 Hz) nii.ac.jp.

Mass Spectrometry (MS) for Characterization of Intermediates and Products

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to provide structural information through fragmentation patterns savemyexams.comiitd.ac.in. For this compound, MS is essential for confirming its molecular formula and for characterizing reaction intermediates and products.

High-resolution mass spectrometry (HRMS), particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), can provide highly accurate mass measurements. For example, in the synthesis of this compound, HRMS (ESI-TOF) can be used to confirm the molecular ion [M+H]⁺ or [M+NH₄]⁺, ensuring the correct molecular weight of the synthesized compound rsc.org. While specific fragmentation patterns for this compound are not extensively detailed in the provided sources, general principles of mass spectrometry apply. The molecular ion peak ([M]⁺) directly indicates the molecular mass of the compound. Fragmentation occurs when the molecular ion breaks into smaller, charged fragments, which are then detected savemyexams.comscienceready.com.au. For compounds containing iodine, the presence of a single natural isotope of iodine (¹²⁷I) simplifies the interpretation compared to halogens with multiple common isotopes (like chlorine or bromine), as it avoids complex M+2 peaks docbrown.info. Typical fragmentation pathways for alkyl iodides might involve the loss of the iodine atom or various alkyl chain cleavages, providing characteristic fragment ions that aid in structural confirmation docbrown.infomsu.edu.

Chromatographic Techniques for Separation and Purity Analysis of Complex Reaction Mixtures (e.g., GC/MS)

Chromatographic techniques are vital for separating components in complex reaction mixtures and for assessing the purity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC/MS) is particularly valuable for volatile or semi-volatile compounds like this compound.

GC/MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry scirp.orgchemrxiv.org. In the context of this compound, GC/MS is employed for:

Purity Analysis: It can separate this compound from unreacted starting materials (e.g., dec-1-yne) cardiff.ac.uk, solvents, and any by-products or impurities formed during the synthesis gcms.czresearchgate.net. The chromatogram provides a quantitative measure of the purity based on peak areas.

Identification of Components: The mass spectrum obtained for each separated component allows for its identification by comparing fragmentation patterns and molecular ions with spectral libraries or known data scirp.orggcms.cz. This is crucial for characterizing intermediates and understanding reaction pathways.

Monitoring Reaction Progress: By analyzing samples at different stages of a reaction, GC/MS can track the consumption of starting materials and the formation of products and intermediates cardiff.ac.uk.

For example, in the synthesis of this compound from dec-1-yne, GC/MS can confirm the presence and purity of the desired product and identify any unreacted dec-1-yne or side products like (Z)-1-iododec-1-ene cardiff.ac.uk.

X-ray Crystallography of Key this compound Derivatives (where applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and absolute and relative stereochemistry utdallas.eduamherst.edu. While this compound itself is typically reported as a pale yellow oil rsc.orgcardiff.ac.ukcardiff.ac.uk and thus not amenable to single-crystal X-ray diffraction, its solid derivatives can be characterized by this method.

In cases where this compound is used as a building block to synthesize more complex, crystalline derivatives, X-ray crystallography can provide unequivocal structural confirmation. For instance, if this compound participates in reactions leading to compounds with defined stereocenters or geometric isomers (e.g., E/Z isomers of alkenes), X-ray crystallography can be used to confirm the absolute and relative stereochemistry of these products doi.org. This is particularly important for understanding reaction mechanisms and ensuring the desired product configuration in stereoselective syntheses.

Future Perspectives in 1 Iododec 1 Yne Research

Emerging Sustainable and Green Synthetic Methodologies

The drive towards green and sustainable chemistry is a significant force in modern organic synthesis, aiming to maximize atom economy and minimize waste nih.gov. Current synthetic routes for 1-Iododec-1-yne, such as the electrophilic iodination of dec-1-yne in the presence of cadmium(II) acetate, involve the use of heavy metals, which are less desirable from a sustainability perspective nih.govnih.govnih.govfishersci.dkwikipedia.orgfishersci.sefishersci.se.

Future endeavors in this compound synthesis are expected to pivot towards more environmentally benign approaches. Promising directions include:

Metal-free iodination: Recent developments in the direct iodination of terminal alkynes using N-iodosuccinimide activated by acetic acid under metal-free conditions represent a significant step towards greener synthesis nih.gov. Such methods offer high chemoselectivity and good yields, tolerating a variety of terminal alkynes nih.gov.

Heterogeneous catalysis: The use of solid supports, such as Al₂O₃-mediated direct iodination of terminal alkynes, provides a pathway for easier catalyst separation and reuse, aligning with green chemistry principles nih.govnih.gov.

Milder conditions and reagents: Exploring alternative iodine sources and hypervalent iodine reagents, beyond those requiring harsh conditions or stoichiometric heavy metals, will be crucial. Systems involving (diacetoxyiodo)benzene (B116549) (PIDA) with potassium iodide (KI) and copper(I) iodide (CuI) have shown promise under mild conditions, yielding 1-iodoalkynes efficiently nih.gov. Further optimization of such systems to reduce catalyst loading or replace less sustainable metals could be explored.

The development of these methodologies aims to reduce the environmental footprint associated with the production of this compound, making it a more attractive building block for large-scale applications.

Exploration of Novel Catalytic Systems for this compound Transformations

This compound is recognized for its "great reactivity" and serves as a "dual functionalized molecule" nih.govnih.govfishersci.dkfishersci.se. Its current transformations often involve copper-mediated coupling reactions, such as condensation in the presence of dilithium (B8592608) tetrachlorocuprate nih.govnih.govfishersci.dkfishersci.se. While effective, future research will likely diversify the catalytic landscape for its transformations.

Key areas for exploration include:

Earth-abundant metal catalysis: Moving beyond traditional precious metal catalysts (e.g., palladium, often used in cross-coupling reactions of alkenyl derivatives wikipedia.orgfishersci.ca) to more abundant and less toxic metals like iron, nickel, or cobalt for C-C bond formation and other transformations involving this compound.

Organocatalysis and photocatalysis: Investigating metal-free organocatalytic systems or light-driven photocatalytic reactions could enable new reactivity profiles and milder reaction conditions for this compound, reducing reliance on transition metals.

Electrocatalysis: The application of electrogenerated acids has already been demonstrated in the gem-difluorination of 10-iododec-1-yne, highlighting the potential of electrochemistry as a novel and sustainable catalytic approach for haloalkyne transformations nih.govfishersci.com. This area offers opportunities for precise redox control and the avoidance of chemical oxidants/reductants.

Biocatalysis: While challenging for halogenated compounds, exploring enzymatic transformations could offer highly selective and environmentally friendly routes for functionalizing this compound or its derivatives.

These novel catalytic systems could unlock unprecedented selectivities and efficiencies in reactions involving this compound, leading to the synthesis of more complex and valuable compounds.

Untapped Reactivity Profiles and Potential for Cascade Reactions

The inherent "dual functionalized" nature of this compound, possessing both a terminal alkyne and an iodine atom, offers a rich landscape for exploring untapped reactivity nih.gov. This dual functionality allows for diverse reaction intermediates and opens possibilities for intricate cascade reactions.

Future research will delve into:

Multi-component reactions (MCRs): Developing novel MCRs that simultaneously incorporate the alkyne and iodine functionalities, enabling the rapid construction of molecular complexity from simple starting materials in a single step.

Cascade and domino reactions: Designing sequences where initial transformations of this compound trigger subsequent reactions, leading to the formation of complex cyclic or polycyclic structures. Examples like the one-pot preparation of triiodoalkenes from terminal alkynes, or copper-catalyzed iodoalkynylation of arynes that involves C(sp)-I bond insertion, demonstrate the potential for such cascade processes nih.govnih.gov.

Stereoselective transformations: Leveraging the alkyne's linear geometry and the iodine's directing effects to achieve highly stereoselective additions, cyclizations, and rearrangements, producing chiral molecules with defined configurations. The high stereoselectivity often observed in hydrometalation and subsequent cross-coupling reactions of alkynes, particularly palladium-catalyzed alkenylations, indicates a strong foundation for such advancements wikipedia.orgfishersci.ca.

Exploration of radical pathways: Investigating radical-mediated reactions involving the C-I bond could lead to new coupling and cyclization strategies, offering alternatives to traditional polar or transition-metal-catalyzed routes.

Unlocking these reactivity profiles will significantly expand the synthetic utility of this compound, enabling the efficient synthesis of advanced intermediates and target molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are transforming chemical manufacturing and discovery by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. While specific applications of this compound in these platforms are not widely reported in the current literature, its integration represents a crucial future perspective.

Areas of focus will include:

Continuous flow synthesis: Adapting existing batch syntheses of this compound and its subsequent transformations into continuous flow reactors. This can lead to improved reaction control, faster reaction times, enhanced safety for exothermic or hazardous reactions, and easier scale-up.

Automated reaction optimization: Utilizing automated platforms for high-throughput experimentation to rapidly screen reaction conditions (e.g., catalyst loading, temperature, solvent, reagent ratios) for optimal yields and selectivities in this compound chemistry.

In-line analysis and process control: Implementing real-time analytical techniques (e.g., IR, NMR, MS) within flow systems to monitor reactions involving this compound, allowing for immediate feedback and automated adjustment of reaction parameters for consistent product quality.

The integration of this compound chemistry into flow and automated platforms will not only streamline its production and utilization but also facilitate the discovery of new reaction pathways and the development of more efficient synthetic routes.

Data Tables

Table 1: Selected Synthesis Methods for 1-Iodoalkynes (including this compound)

| Starting Material | Reagents/Conditions | Product Type | Reported Yield (%) | Citation |

| Dec-1-yne | Electrophilic iodination, Cadmium(II) acetate | This compound | 96 | nih.gov |

| Terminal alkynes | (Diacetoxyiodo)benzene (PIDA), KI, CuI, mild conditions | 1-Iodoalkynes | Good to Excellent (up to 99) | nih.gov |

| Terminal alkynes | Acetic acid as N-iodosuccinimide activated reagent, metal-free | 1-Iodoalkynes | Good to Excellent (up to 99) | nih.gov |

| Terminal alkynes | Al₂O₃-mediated direct iodination | 1-Iodoalkynes | Efficient | nih.govnih.gov |

| Terminal alkynes | Stoichiometric KI, CuSO₄, acetonitrile/acetate buffer | 1-Iodoalkynes | Promising | nih.gov |

Table 2: Selected Transformations Involving this compound

| Substrate | Transformation Type | Reagents/Conditions | Product Type / Yield (%) | Citation |

| This compound | Coupling | Dilithium tetrachlorocuprate in tetrahydrofuran (B95107) (THF) | Used in pheromone synthesis | nih.govnih.govfishersci.dkfishersci.se |

| 10-Iododec-1-yne | Gem-difluorination | Brønsted acid/Bu₄NBF₄ or electrogenerated acid (Method A) | Difluorinated product, 60% isolated yield | nih.govfishersci.com |

常见问题

Q. How can researchers optimize the synthesis of 1-Iododec-1-yne to improve yield and purity?

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : H NMR is critical for confirming the terminal alkyne proton (δ 2.0–3.0 ppm) and iodine proximity effects. IR spectroscopy identifies the C≡C stretch (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular mass. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples in amber vials under inert gas (N/Ar) at –20°C, 4°C, and 25°C.

- Monitor decomposition via periodic NMR and TLC over 30 days. Light-sensitive degradation is common in iodinated alkynes; UV-Vis spectroscopy can track iodine loss .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. What strategies resolve contradictions in reported catalytic activity of this compound across studies?

Q. How can researchers design experiments to probe the steric and electronic effects of the iodine substituent in this compound?

- Methodological Answer : Synthesize analogs (e.g., 1-Bromodec-1-yne, 1-Chlorodec-1-yne) for comparative studies. Use Hammett plots to correlate substituent effects with reaction rates. Electrochemical methods (cyclic voltammetry) quantify iodine’s electron-withdrawing impact .

Methodological Best Practices

Q. What ethical and safety protocols are essential when handling this compound?

- Use fume hoods, nitrile gloves, and flame-resistant lab coats. Dispose of waste via halogen-specific protocols. Document near-miss incidents to improve risk assessments .

Q. How should researchers structure a manuscript to highlight novel findings about this compound?

- Follow IMRaD (Introduction, Methods, Results, Discussion). In the Methods section, specify inert atmosphere techniques and reproducibility checks. Use SI for raw data and spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。